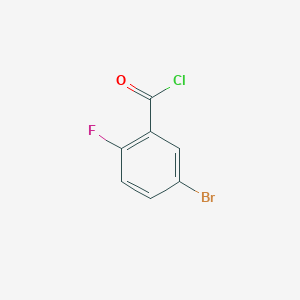

1-溴-4-(3-甲氧基丙氧基)苯

描述

Synthesis Analysis

The synthesis of bromo- and methoxy-substituted benzene derivatives is a topic of interest in several papers. For instance, the Knoevenagel reaction is used to synthesize photoluminescent phenylene vinylene oligomers . Another study presents the total synthesis of a naturally occurring bromo- and methoxy-substituted compound, highlighting the regioselective O-demethylation of aryl methyl ethers . Additionally, the synthesis and characterization of a bromo-substituted benzene with a long alkyl chain are discussed, which is a precursor for graphene nanoribbons . These studies demonstrate various synthetic routes that could potentially be adapted for the synthesis of "1-Bromo-4-(3-methoxypropoxy)benzene" .

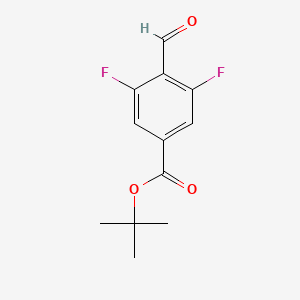

Molecular Structure Analysis

The molecular structure of bromo- and methoxy-substituted benzene derivatives is crucial for understanding their properties. X-ray structure determinations provide insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π, which influence the packing motifs in the crystal structures . The dihedral angles between the planes of substituted benzene rings and their interactions with other functional groups are also analyzed, as seen in the structure of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one . These structural analyses are essential for predicting the conformation and reactivity of "1-Bromo-4-(3-methoxypropoxy)benzene" .

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted benzene derivatives is explored through various chemical reactions. For example, the electrochemical bromination of 4-methoxy toluene leads to nuclear and side-chain brominated products . Nucleophilic substitution reactions of bromobenzo thiadiazole derivatives yield various substituted products, demonstrating the reactivity of the bromo group . These studies provide a foundation for understanding the potential reactions "1-Bromo-4-(3-methoxypropoxy)benzene" might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted benzene derivatives are influenced by their molecular structure. Photoluminescent properties are observed in some derivatives, which are affected by the state of the material (crystalline solid, molecular solution, etc.) . The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid reveal two-dimensional architectures formed by hydrogen bonds and Br···O or π–π interactions . These properties are relevant when considering the potential applications and behavior of "1-Bromo-4-(3-methoxypropoxy)benzene" in various environments .

科学研究应用

-

Synthesis of Graphene Nanoribbons

-

Palladium-Catalyzed Coupling

- Field : Organic Chemistry

- Application : 1-bromo-3,4-(methylenedioxy)benzene is used in a palladium-catalyzed coupling reaction with β-methallyl alcohol .

- Method : The coupling of 1-bromo-3,4-(methylenedioxy)benzene with β-methallyl alcohol was catalyzed by Pd (OAc) 2 in combination with P (t-Bu) 3 .

安全和危害

属性

IUPAC Name |

1-bromo-4-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTRRSNXSNWLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621333 | |

| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-methoxypropoxy)benzene | |

CAS RN |

279262-34-9 | |

| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)